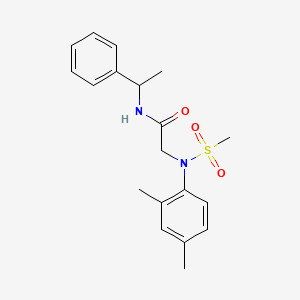![molecular formula C20H28N4O4 B6114705 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6114705.png)
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone, also known as CPP-109, is a synthetic compound that has shown potential in treating addiction and other neurological disorders.
Mecanismo De Acción
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone works by inhibiting the enzyme called histone deacetylase (HDAC), which plays a role in regulating gene expression. By inhibiting HDAC, 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone increases the expression of genes that are involved in synaptic plasticity and memory formation. This leads to an increase in the production of proteins that are important for learning and memory, which may be beneficial in treating addiction and other neurological disorders.
Biochemical and Physiological Effects:
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth. It also increases the expression of genes that are involved in the formation of new synapses, which are important for learning and memory. Additionally, 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone has been shown to decrease the activity of the amygdala, a brain region that is involved in regulating emotions such as fear and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone is that it has shown promising results in preclinical studies, making it a potential candidate for further clinical trials. However, one limitation is that it has a short half-life, which may affect its efficacy in treating addiction and other neurological disorders.
Direcciones Futuras
There are several future directions for research on 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone. One area of interest is exploring its potential in treating other neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is investigating the optimal dosage and administration of 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone for maximum efficacy. Additionally, researchers may explore the use of 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone in combination with other drugs to enhance its therapeutic effects.
In conclusion, 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone is a synthetic compound that has shown potential in treating addiction and other neurological disorders. Its mechanism of action involves inhibiting HDAC, which leads to an increase in the production of proteins that are important for learning and memory. While there are advantages and limitations to using 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone in lab experiments, there are several future directions for research that may lead to its potential use in clinical settings.
Métodos De Síntesis
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone is synthesized by reacting 1-cyclopentyl-3-(2-methyl benzyl) urea with 3-furylacrylic acid and then converting it to the piperazinone form using piperazine. The final product is a white crystalline solid.
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone has been extensively studied for its potential therapeutic effects on addiction, specifically in treating cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
3-[2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-oxoethyl]-4-(furan-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c25-18(23-8-9-24(19(26)13-23)16-3-1-2-4-16)11-17-20(27)21-6-7-22(17)12-15-5-10-28-14-15/h5,10,14,16-17H,1-4,6-9,11-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRTJGLIKUUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2=O)C(=O)CC3C(=O)NCCN3CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6114627.png)
![methyl 4-(5-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6114629.png)
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6114632.png)
![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6114640.png)
![ethyl 1-[2-hydroxy-3-(isopropylamino)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B6114653.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6114681.png)

![2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6114695.png)
![N-(4-chlorophenyl)-N'-{2-[4-(2-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B6114701.png)
